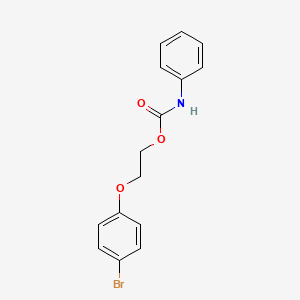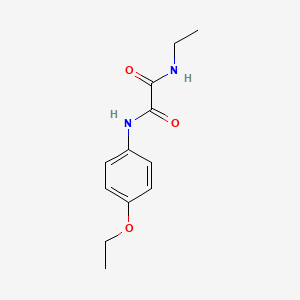![molecular formula C16H18N2O B4943080 [(3,4-dimethylphenyl)-phenylmethyl]urea](/img/structure/B4943080.png)
[(3,4-dimethylphenyl)-phenylmethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-dimethylphenyl)-phenylmethyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a phenylmethyl group, which is further substituted with 3,4-dimethylphenyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethylphenyl)-phenylmethyl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4-dimethylphenyl)-phenylmethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
[(3,4-dimethylphenyl)-phenylmethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(3,4-dimethylphenyl)-phenylmethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[(3,4-dimethylphenyl)-phenylmethyl]urea can be compared with other urea derivatives, such as:
N-phenyl-N’-benzylurea: Similar structure but lacks the dimethyl substitution.
N,N’-diphenylurea: Contains two phenyl groups instead of a phenylmethyl group.
N-(3,4-dimethylphenyl)-N’-methylurea: Similar but with a methyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[(3,4-dimethylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-14(10-12(11)2)15(18-16(17)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFDKGKYNQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4943025.png)

![N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
![4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4943040.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)

![2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)

![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)
